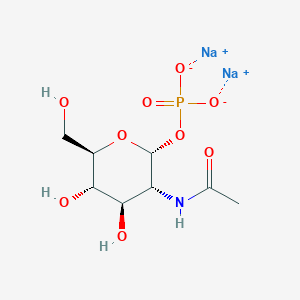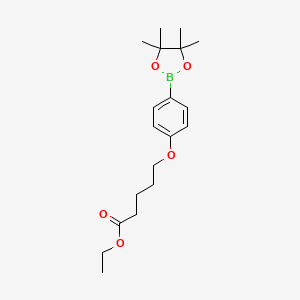
N-Acetyl-D-glucosamine-1-phosphate disodium salt
Overview
Description
N-Acetyl-D-glucosamine-1-phosphate disodium salt is a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is an anomeric sugar phosphate and serves as a metabolic precursor for bacterial cell-wall components such as teichoic acid and mureine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-1-phosphate disodium salt can be synthesized through chemical or enzymatic methods. One common synthetic route involves the use of UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc from N-Acetyl-D-glucosamine-1-phosphate in the presence of UTP .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of UDP-GlcNAc pyrophosphorylase and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-1-phosphate disodium salt undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Phosphorylation Reactions: Addition of phosphate groups.
Hydrolysis Reactions: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles such as hydroxide ions.
Phosphorylation Reactions: Typically require ATP or other phosphorylating agents.
Hydrolysis Reactions: Conducted under acidic or basic conditions with water as the solvent.
Major Products
The major products formed from these reactions include UDP-GlcNAc and other phosphorylated derivatives .
Scientific Research Applications
N-Acetyl-D-glucosamine-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a crucial role in the study of bacterial cell wall biosynthesis and metabolism.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell wall synthesis.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent
Mechanism of Action
N-Acetyl-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc. This compound is then involved in the biosynthesis of N-linked glycoproteins and bacterial cell wall components. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine-6-phosphate disodium salt
- N-Acetyl-D-galactosamine-1-phosphate disodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-glucosamine-1-phosphate disodium salt is unique due to its specific role as an intermediate in the biosynthesis of N-linked glycoproteins and its involvement in bacterial cell wall synthesis. Unlike its similar compounds, it serves as a direct precursor for UDP-GlcNAc, making it essential for various biochemical processes .
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIUIRDWUIWJMW-FATCSWEASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNa2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate](/img/structure/B8122650.png)





